![molecular formula C2H16N8O5S B6356937 Aminoguanidine sulfate hydrate, 98% CAS No. 5959-63-7](/img/structure/B6356937.png)
Aminoguanidine sulfate hydrate, 98%
Overview
Description
Aminoguanidine sulfate hydrate, 98% (AGSH), is an inorganic salt compound composed of aminoguanidine cations and sulfate anions, and is a white crystalline powder. AGSH has a wide range of applications in scientific research, and is particularly useful in studies related to its biochemical and physiological effects. This article will provide an overview of AGSH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Aminoguanidine sulfate hydrate, 98% has a wide range of applications in scientific research. It is used in studies related to its biochemical and physiological effects, such as its ability to inhibit the production of nitric oxide and its ability to act as an antioxidant. Aminoguanidine sulfate hydrate, 98% is also used in studies related to its potential therapeutic effects, such as its ability to reduce inflammation and its potential to be used as an anti-cancer agent. Additionally, Aminoguanidine sulfate hydrate, 98% is used in studies related to its ability to protect against oxidative stress and its potential to be used as an anti-aging agent.
Mechanism of Action
Aminoguanidine sulfate hydrate, 98% has a variety of mechanisms of action. It is known to act as an antioxidant, scavenging reactive oxygen species and inhibiting the production of nitric oxide. Aminoguanidine sulfate hydrate, 98% is also known to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, Aminoguanidine sulfate hydrate, 98% has been shown to have anti-cancer effects, as it can inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects
Aminoguanidine sulfate hydrate, 98% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, as well as anti-cancer effects. Additionally, Aminoguanidine sulfate hydrate, 98% has been shown to have protective effects against oxidative stress, and has been shown to have potential as an anti-aging agent.
Advantages and Limitations for Lab Experiments
Aminoguanidine sulfate hydrate, 98% has several advantages and limitations for lab experiments. One of the main advantages of Aminoguanidine sulfate hydrate, 98% is that it is relatively inexpensive and easy to obtain. Additionally, Aminoguanidine sulfate hydrate, 98% is stable in aqueous solutions, making it suitable for use in a variety of lab experiments. However, Aminoguanidine sulfate hydrate, 98% is also known to be toxic, and so must be handled with care. Additionally, Aminoguanidine sulfate hydrate, 98% is not soluble in organic solvents, making it unsuitable for use in some experiments.
Future Directions
There are a variety of potential future directions for Aminoguanidine sulfate hydrate, 98% research. One potential direction is to further explore its anti-cancer effects, as well as its potential therapeutic applications. Additionally, further research could be done to explore the biochemical and physiological effects of Aminoguanidine sulfate hydrate, 98%, as well as its potential protective effects against oxidative stress and its potential as an anti-aging agent. Further research could also be done to explore the potential applications of Aminoguanidine sulfate hydrate, 98% in drug delivery systems, as well as its potential use in the treatment of neurological disorders. Finally, further research could be done to explore the potential applications of Aminoguanidine sulfate hydrate, 98% in the treatment of other diseases and conditions.
Synthesis Methods
Aminoguanidine sulfate hydrate, 98% can be synthesized either by the reaction of aminoguanidine with sulfuric acid, or by the reaction of guanidine with sodium sulfate. The former method involves the reaction of aminoguanidine and sulfuric acid in an aqueous solution at a temperature of about 40 °C. The reaction is allowed to proceed for several hours, during which time the aminoguanidine is converted to Aminoguanidine sulfate hydrate, 98%. The latter method involves the reaction of guanidine and sodium sulfate in an aqueous solution at a temperature of about 80 °C. During this reaction, the guanidine is converted to Aminoguanidine sulfate hydrate, 98%.
properties
IUPAC Name |
2-aminoguanidine;sulfuric acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH6N4.H2O4S.H2O/c2*2-1(3)5-4;1-5(2,3)4;/h2*4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGJQDYPEHOKPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H16N8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimagedine hemisulfate hemihydrate | |
CAS RN |
5959-63-7 | |
Record name | Pimagedine hemisulfate hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIMAGEDINE HEMISULFATE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23IO5B0K8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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